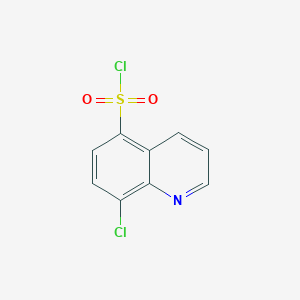

8-Chloroquinoline-5-sulfonyl chloride

Description

The Quinoline (B57606) Moiety as a Privileged Scaffold in Organic Synthesis

The quinoline ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. eurekaselect.comresearchgate.netnih.govusc.edu This designation is attributed to its recurring presence in a vast number of biologically active compounds and natural products. nih.gov The structural rigidity and versatile nature of the quinoline core allow it to serve as a foundational structure for developing new therapeutic agents. eurekaselect.comnih.gov

The synthetic versatility of quinoline is a key factor in its privileged status, allowing for the creation of a large number of structurally diverse derivatives through substitutions on the ring system. eurekaselect.comresearchgate.net This adaptability enables chemists to fine-tune the electronic and steric properties of molecules to optimize their interaction with biological targets. Consequently, quinoline derivatives have been extensively investigated and developed for a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial applications. eurekaselect.comnih.govnih.gov

Sulfonyl Chlorides: Key Intermediates for Functionalization

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive class of organic compounds valued for their role as key intermediates in chemical synthesis. fiveable.memolport.com The strong electron-withdrawing nature of the sulfonyl group makes the attached chlorine atom an excellent leaving group, rendering the sulfur atom highly electrophilic. fiveable.me This reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide variety of nucleophiles, such as amines, alcohols, and thiols. fiveable.memolport.com

The most common and significant application of sulfonyl chlorides is in the formation of sulfonamides and sulfonate esters. molport.comwikipedia.org

Reaction with amines yields sulfonamides (R-SO₂-NR'₂), a functional group present in many pharmaceutical drugs, including antibiotics. fiveable.mesigmaaldrich.cn

Reaction with alcohols produces sulfonate esters (R-SO₂-OR'), which are important intermediates in various organic transformations. fiveable.memolport.com

This ability to easily introduce the sulfonyl group or create linkages to other molecular fragments makes sulfonyl chlorides indispensable tools for building complex molecular architectures. enamine.net

Structural Significance of Halogenated Quinoline Sulfonyl Chlorides within the Quinoline Scaffold

The introduction of both a halogen atom and a sulfonyl chloride group onto the quinoline scaffold creates a multifunctional building block with enhanced synthetic potential. Halogenation, particularly with chlorine, is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.govmdpi.com A chlorine atom on the quinoline ring can influence the molecule's electronic distribution and provide an additional site for potential modification or interaction with biological targets. nih.gov

Combining the halogenated quinoline with a sulfonyl chloride functional group, as seen in 8-chloroquinoline-5-sulfonyl chloride, results in a reagent that offers two distinct points for chemical modification. The sulfonyl chloride group acts as a primary reactive handle for coupling with other molecules, while the chloro-substituted quinoline core provides the foundational scaffold with specific, pre-defined properties. This dual functionality is highly advantageous in combinatorial chemistry and drug discovery, where the goal is to systematically synthesize libraries of related compounds for biological screening.

Research Context and Scope Pertaining to 8-Chloroquinoline-5-sulfonyl Chloride in Synthetic Chemistry

Within the broader field of synthetic chemistry, 8-chloroquinoline-5-sulfonyl chloride serves primarily as a specialized reagent or building block. Its research context is not typically as an end-product but as a crucial intermediate for the synthesis of more elaborate target molecules, particularly in the pharmaceutical and materials science sectors.

The principal application of this compound is to introduce the "8-chloroquinolin-5-yl-sulfonyl" moiety into a new molecular structure. Researchers utilize this reagent to synthesize novel series of sulfonamides by reacting it with various primary or secondary amines. The resulting 8-chloroquinoline-5-sulfonamide (B13551387) derivatives can then be evaluated for a range of potential biological activities, leveraging the established pharmacological importance of both the quinoline scaffold and the sulfonamide functional group. The specific placement of the chlorine at the 8-position and the sulfonyl chloride at the 5-position provides a precise regioisomeric structure, which is critical for establishing clear structure-activity relationships (SAR) during the drug development process.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHALSBXKHKIRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloroquinoline 5 Sulfonyl Chloride

General Principles of Quinoline (B57606) Sulfonylation and Halogenation

The quinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. Electrophilic aromatic substitution, the class of reactions used for both sulfonylation and halogenation, preferentially occurs on the more electron-rich benzene ring (positions 5, 6, 7, and 8) rather than the electron-deficient pyridine ring. imperial.ac.ukiust.ac.ir Under forcing conditions, substitution typically favors positions 5 and 8. iust.ac.irquora.com

Direct sulfonation of quinoline derivatives is a common method for introducing a sulfonyl group. Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for this purpose, which can directly introduce a sulfonyl chloride (-SO₂Cl) group or a sulfonic acid (-SO₃H) group that can be later converted to the sulfonyl chloride. The position of sulfonation is highly dependent on the reaction conditions and the presence of other substituents on the quinoline ring.

For instance, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid directly yields 8-hydroxyquinoline-5-sulfonyl chloride, demonstrating that a substituent at the 8-position can direct the incoming sulfonyl group to the 5-position. nih.gov The general reaction involves the dropwise addition of chlorosulfonic acid to the quinoline derivative, often at reduced temperatures initially, followed by stirring at room temperature or gentle heating to complete the reaction. nih.gov

Table 1: Reagents for Quinoline Sulfonylation

| Reagent | Product Group | Typical Conditions | Reference |

| Chlorosulfonic Acid (ClSO₃H) | -SO₂Cl or -SO₃H | Ice bath, then room temp. | nih.gov |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | -SO₃H | Elevated temperatures | iust.ac.ir |

Achieving position-specific halogenation on a quinoline ring is a significant synthetic challenge. The inherent reactivity of the quinoline nucleus can lead to mixtures of isomers. However, modern synthetic methods have been developed to control the regioselectivity of these reactions.

A notable strategy involves the C-H halogenation of 8-substituted quinolines. An operationally simple, metal-free protocol has been established for the C5-halogenation of a range of 8-substituted quinoline derivatives. rsc.orgresearchgate.net This method utilizes trihaloisocyanuric acids (like trichloroisocyanuric acid, TCCA) as an inexpensive and atom-economical halogen source, proceeding at room temperature with high regioselectivity. rsc.orgnih.gov This demonstrates that a pre-existing group at the C8 position can effectively direct halogenation to the C5 position, a key consideration for the synthesis of the target compound. researchgate.net Another efficient method for C5-selective halogenation uses N-halosuccinimides (NCS, NBS, NIS) in water. rsc.org

Table 2: Selected Reagents for Regioselective Quinoline Halogenation

| Reagent | Position Targeted | Conditions | Reference |

| Trihaloisocyanuric Acid (e.g., TCCA) | C5 (on 8-substituted quinolines) | Metal-free, Room temp. | rsc.orgnih.gov |

| N-Halosuccinimide (e.g., NCS) | C5 | Aqueous, Metal-free | rsc.org |

| N-Bromosuccinimide (NBS) | C7 (on 8-hydroxyquinoline) | Chloroform (B151607) | nih.gov |

An alternative to direct sulfonation is the synthesis and subsequent conversion of a thiol precursor (-SH). Thiols can be converted into sulfonyl chlorides through oxidative chlorination. This two-step approach involves first introducing a thiol group onto the quinoline ring, followed by its oxidation and chlorination.

Several reagent systems are effective for the direct conversion of aromatic thiols to their corresponding sulfonyl chlorides. One highly reactive and efficient method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This system facilitates a rapid oxidative chlorination under mild conditions. Other methods include the use of N-chlorosuccinimide (NCS) in the presence of water or a mixture of nitric acid, hydrochloric acid, and oxygen in a flow reactor. organic-chemistry.orgnih.gov These methods are often advantageous due to their high yields, short reaction times, and avoidance of harsh reagents. organic-chemistry.org

Table 3: Reagent Systems for Oxidative Chlorination of Thiols

| Reagent System | Key Advantages | Reference |

| H₂O₂ / SOCl₂ | Highly reactive, fast, mild conditions | organic-chemistry.orgnih.gov |

| N-Chlorosuccinimide (NCS) / H₂O | Good yields, avoids harsh reagents | organic-chemistry.org |

| HNO₃ / HCl / O₂ | Suitable for continuous flow processes | nih.gov |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Mild, efficient for various sulfur substrates | lookchem.com |

Prospective Synthetic Routes to 8-Chloroquinoline-5-sulfonyl Chloride

Based on the general principles, a logical synthetic pathway for 8-Chloroquinoline-5-sulfonyl chloride can be devised. The key is to control the regiochemistry of the two successive electrophilic substitutions.

A direct, one-pot reaction on unsubstituted quinoline to generate 8-chloroquinoline-5-sulfonyl chloride is synthetically unfeasible due to the formation of multiple isomers. A more viable approach involves a multi-step synthesis starting from a quinoline derivative that is already functionalized at the 8-position. This pre-functionalization allows for greater control over the subsequent sulfonation step.

A prospective route could be:

Start with 8-hydroxyquinoline or 8-aminoquinoline. These starting materials are commercially available and have a directing group at the C8 position.

Sulfonation at the C5 position. As established, an 8-substituent like a hydroxyl group can direct sulfonation to the C5 position. nih.gov Reacting 8-hydroxyquinoline with chlorosulfonic acid would yield 8-hydroxyquinoline-5-sulfonyl chloride.

Conversion of the C8 functional group to a chloro group. The final step would be the conversion of the 8-hydroxyl or 8-amino group into a chloro group. An 8-hydroxyl group can be converted to a chloro group using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). An 8-amino group could potentially be converted to a chloro group via a Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) chloride source.

This sequence leverages the directing effect of the initial C8-substituent to ensure the correct placement of the sulfonyl chloride group at C5 before introducing the C8-chloro group.

The primary challenge in synthesizing 8-chloroquinoline-5-sulfonyl chloride lies in managing the competing directing effects of the substituents and the inherent reactivity of the quinoline nucleus.

If one were to attempt the synthesis by first chlorinating quinoline, electrophilic chlorination would likely yield a mixture of 5-chloroquinoline (B16772) and 8-chloroquinoline (B1195068). Separating these isomers can be difficult. If one isolates 8-chloroquinoline and attempts a subsequent sulfonation, the chloro group, being an ortho-, para-director, would direct the incoming electrophile to positions 5 and 7. This would again lead to a mixture of products (8-chloroquinoline-5-sulfonyl chloride and 8-chloroquinoline-7-sulfonyl chloride), further complicating the synthesis and purification.

Conversely, if one were to sulfonate quinoline first, the reaction tends to produce a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. iust.ac.ir If quinoline-5-sulfonic acid is isolated and subjected to chlorination, the strongly deactivating and meta-directing sulfonic acid group would make the subsequent electrophilic chlorination at the 8-position extremely difficult and would direct it to other positions (like 6 or 7).

These challenges underscore why a multi-step synthesis utilizing a directing group that is later converted to the desired chloro substituent is the most rational and effective strategy for obtaining the specific 8-chloroquinoline-5-sulfonyl chloride isomer.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Analogous Syntheses

The efficiency of synthesizing quinoline sulfonyl chlorides, including analogues of 8-chloroquinoline-5-sulfonyl chloride, is critically dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted to enhance both the yield and purity of the final product include the choice of solvent, the molar ratio of reactants, reaction temperature, and the use of catalysts. Research into the synthesis of various quinoline sulfonyl derivatives provides valuable insights into how these factors can be manipulated for optimal outcomes.

A significant aspect of optimization involves the selection of an appropriate solvent. The solvent can influence the solubility of reactants and intermediates, reaction rate, and even the product distribution. In the synthesis of 2-sulfonylquinolines from quinoline N-oxides, for example, a systematic study of different solvents revealed a profound impact on product yield. Dichloromethane (CH₂Cl₂) was identified as the most effective solvent, providing a significantly higher yield compared to other solvents like tetrahydrofuran (B95107) (THF), 1,2-dichloroethane (B1671644) (DCE), acetonitrile (B52724) (MeCN), toluene, and N,N-dimethylformamide (DMF). nih.govmdpi.com

The molar ratios of reagents are another crucial factor. In the production of quinoline-8-sulfonyl chloride, the amount of chlorosulfonic acid used relative to the starting quinoline material is a key determinant of yield. An optimal range is suggested to be between 4 to 10 moles of chlorosulfonic acid per mole of quinoline, with a more preferred range being 5 to 8 moles. google.com Using less than this amount can lead to a decrease in product yield, while an excessive amount may be unfavorable from a production standpoint. google.com

Temperature control is also paramount in these syntheses. The reaction to produce quinoline-8-sulfonyl chloride involves a two-step process where temperature is carefully controlled. The initial reaction between quinoline and chlorosulfonic acid is typically conducted at a temperature range of 100–160°C. This is followed by a reaction with thionyl chloride at a temperature of 50°C or higher to yield the final product. google.com In other syntheses, such as for 8-hydroxyquinoline-5-sulfonyl chloride, the reaction can proceed at room temperature. nih.gov

Furthermore, the use of catalysts can be instrumental in improving reaction efficiency. A patented method for preparing quinoline-5-sulfonyl chloride from 5-aminoisoquinoline (B16527) involves a diazotization reaction followed by a sulfuryl chloridization step. This latter step is carried out in the presence of a copper chloride catalyst, which facilitates the reaction to achieve yields surpassing 80%. google.com

The following tables summarize the findings from various studies on analogous syntheses, illustrating the impact of different reaction conditions.

Table 1: Effect of Solvent on the Yield of 2-Tosylquinoline nih.govmdpi.com

| Entry | Solvent | Yield (%) |

| 1 | THF | 55 |

| 2 | CH₂Cl₂ | 67 |

| 3 | DCE | 58 |

| 4 | MeCN | 45 |

| 5 | Toluene | 32 |

| 6 | DMF | <10 |

Reaction conditions: Quinoline N-oxide, p-toluenesulfonyl chloride, carbon disulfide, and diethylamine (B46881) at room temperature for 0.5 hours.

Table 2: Optimization of Reagents and Temperature for Quinoline-8-sulfonyl chloride Synthesis google.com

| Parameter | Condition | Outcome |

| Reagent Molar Ratio | ||

| Chlorosulfonic Acid | 5–8 moles per mole of quinoline | Optimal yield and productivity |

| Thionyl Chloride | 1–10 moles per mole of quinoline sulfonate | Effective conversion to sulfonyl chloride |

| Reaction Temperature | ||

| Step 1 (Sulfonation) | 100–160°C | Substantial disappearance of quinoline |

| Step 2 (Chlorination) | ≥50°C | Formation of high-purity product |

These examples underscore the importance of a systematic approach to optimizing reaction conditions. By fine-tuning parameters such as solvent, reagent ratios, temperature, and catalysts, it is possible to significantly enhance the yield and purity of quinoline sulfonyl chlorides, which is essential for their application as intermediates in various fields.

Reactivity and Derivatization Strategies of 8 Chloroquinoline 5 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, leading to the displacement of the chloride ion in a nucleophilic acyl substitution-type mechanism. This reactivity is the foundation for the synthesis of a diverse array of sulfonyl derivatives.

Formation of Sulfonamides and Related Sulfonyl Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. cbijournal.com This transformation, known as sulfonylation, typically involves the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.comrsc.org

8-Chloroquinoline-5-sulfonyl chloride readily reacts with primary amines to yield N-substituted-8-chloroquinoline-5-sulfonamides. The reaction proceeds via the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. Primary amines are generally highly reactive in this process. cbijournal.com The reaction is often carried out in a suitable solvent like chloroform (B151607) or acetonitrile (B52724), with a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl formed during the reaction. cbijournal.commdpi.com For instance, the synthesis of N-propargyl and N-methylpropargylamine derivatives of 8-quinolinesulfonamide has been achieved by reacting 8-quinolinesulfonyl chloride with the respective primary amines in chloroform with triethylamine. mdpi.com

| Primary Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Aniline | Pyridine, 0-25°C | N-phenyl-8-chloroquinoline-5-sulfonamide | cbijournal.com |

| Propargylamine | Triethylamine, Chloroform, 5°C to RT | N-propargyl-8-chloroquinoline-5-sulfonamide | mdpi.com |

| Benzylamine | 10% NaOH (aq), RT | N-benzyl-8-chloroquinoline-5-sulfonamide | cbijournal.com |

Similarly, secondary amines react with 8-chloroquinoline-5-sulfonyl chloride to produce N,N-disubstituted-8-chloroquinoline-5-sulfonamides. While secondary amines are generally less reactive than primary amines, the reaction proceeds efficiently under appropriate conditions. cbijournal.com The synthesis of various sulfonamide derivatives from the related 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride has been demonstrated with secondary amines like diethylamine (B46881) and morpholine, highlighting the general applicability of this reaction. researchgate.net

| Secondary Amine | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Diethylamine | Base, Solvent | N,N-diethyl-8-chloroquinoline-5-sulfonamide | researchgate.net |

| Morpholine | Base, Solvent | 8-chloro-5-(morpholinosulfonyl)quinoline | researchgate.net |

| Piperidine | Base, Solvent | 8-chloro-5-(piperidin-1-ylsulfonyl)quinoline | researchgate.net |

The sulfonyl chloride group can also react with other nitrogen-based nucleophiles like hydrazine (B178648) and azide (B81097) ions.

Sulfonyl Hydrazides : The reaction of 8-chloroquinoline-5-sulfonyl chloride with hydrazine hydrate (B1144303) (N₂H₄·H₂O) yields 8-chloroquinoline-5-sulfonyl hydrazide. researchgate.netgoogle.com This reaction is analogous to sulfonamide formation and provides a key intermediate for synthesizing more complex molecules, such as sulfonylhydrazones. lookchem.com A one-pot synthesis from a sulfonyl chloride, hydrazine hydrate, and a third component in water has been developed, showcasing an environmentally friendly approach. lookchem.com

Sulfonyl Azides : Sulfonyl azides are valuable synthetic intermediates and can be prepared from the corresponding sulfonyl chloride. organic-chemistry.org The most direct method involves the reaction of 8-chloroquinoline-5-sulfonyl chloride with sodium azide (NaN₃). researchgate.net This substitution reaction typically proceeds under mild conditions and can be part of a one-pot process starting from thiols or sulfonic acids. organic-chemistry.orgresearchgate.net

Generation of Sulfonate Esters

Sulfonate esters are formed through the reaction of a sulfonyl chloride with an alcohol or a phenol, a process often referred to as sulfonylation of alcohols. eurjchem.com This reaction is a widely used method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. researchgate.net The synthesis of sulfonate esters from 8-quinolinesulfonyl chloride has been reported, for example, by reacting it with 3-hydroxyflavone. researchgate.net The reaction is typically conducted in the presence of an amine base, such as pyridine or triethylamine, to neutralize the HCl byproduct. eurjchem.com

| Alcohol/Phenol | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Methanol | Pyridine, 0°C | Methyl 8-chloroquinoline-5-sulfonate | eurjchem.com |

| Phenol | Aqueous base | Phenyl 8-chloroquinoline-5-sulfonate | eurjchem.com |

| 3-Hydroxyflavone | Base, Solvent | Flavon-3-yl 8-quinoline-5-sulfonate | researchgate.net |

Transformations Involving the Quinoline (B57606) Ring and Chloro Substituent

Beyond the reactivity at the sulfonyl chloride center, the 8-chloroquinoline (B1195068) scaffold itself can undergo chemical transformations. The primary focus in this context is the potential for nucleophilic aromatic substitution (SNAr) at the C8 position, displacing the chloro substituent.

The reactivity of chloroquinolines towards nucleophilic substitution is well-established, with the C2 and C4 positions being particularly activated due to the electron-withdrawing effect of the ring nitrogen atom. researchgate.nettandfonline.com The chloro group at the C8 position is generally less susceptible to nucleophilic attack compared to those at C2 or C4.

Typically, the sulfonyl chloride group is significantly more reactive towards nucleophiles than the C8-chloro group. Therefore, derivatization at the sulfonyl center will occur preferentially. However, once the sulfonyl chloride has been converted into a more stable functional group, such as a sulfonamide or sulfonate ester, subsequent nucleophilic substitution of the C8-chloro group could be explored, likely requiring forcing conditions or specific catalytic systems. Reactions such as hydrazination, azidation, and amination have been demonstrated on other chloroquinoline systems and could potentially be applied to derivatives of 8-chloroquinoline-5-sulfonyl chloride. mdpi.comresearchgate.netdoaj.org For example, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be displaced by various nucleophiles to form hydrazino, azido, and amino derivatives. mdpi.comresearchgate.net While the C8 position is less activated, these studies demonstrate the feasibility of nucleophilic substitution on the quinoline ring.

Influence of the 8-Chloro Moiety on Directing Reactivity and Further Functionalization of the Quinoline System

The reactivity of the quinoline ring system in 8-Chloroquinoline-5-sulfonyl chloride is significantly influenced by the electronic properties of its substituents. The quinoline nucleus itself is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic substitution compared to benzene and naphthalene.

In 8-Chloroquinoline-5-sulfonyl chloride, the presence of two strong electron-withdrawing groups—the chloro group at the C-8 position and the sulfonyl chloride group at the C-5 position—further deactivates the aromatic system. The chlorine atom, through its inductive effect, withdraws electron density from the ring. This deactivation makes electrophilic aromatic substitution reactions more difficult, requiring harsher conditions if they proceed at all.

Conversely, this electron deficiency enhances the susceptibility of the quinoline ring to nucleophilic aromatic substitution (SNAr). The chloro group at the C-8 position can be displaced by strong nucleophiles. The presence of electron-withdrawing groups generally favors such reactions. mdpi.com For instance, studies on other chloroquinolines have shown susceptibility to nucleophilic aromatic substitution at the chlorinated position. nih.gov The electron-withdrawing nature of the chloro group can also influence the acidity of adjacent C-H bonds, potentially facilitating metalation or directed ortho-metalation reactions if a suitable directing group is present. The presence of electron-withdrawing groups like chlorine can weaken the electron density at the nitrogen atom, which can disfavor the formation of certain metal complexes. mdpi.com

Strategies for Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Position (e.g., C-C, C-N bond formation)

The chlorine atom at the C-8 position of 8-Chloroquinoline-5-sulfonyl chloride serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions. jocpr.comsigmaaldrich.com The regioselective activation of polyhalogenated heteroaromatics in such reactions provides a versatile means for synthesizing libraries of functionalized compounds. nih.gov

Several key palladium-catalyzed cross-coupling reactions can be employed for the derivatization of the 8-chloroquinoline core.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This strategy would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-8 position. The catalytic cycle involves oxidative addition of the 8-chloroquinoline to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the 8-chloroquinoline with a primary or secondary amine. This is a crucial method for synthesizing anilines and their derivatives. The reaction typically requires a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong base.

Sonogashira Coupling: For the formation of a C-C triple bond, the Sonogashira coupling is employed. This reaction couples the 8-chloroquinoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This introduces an alkynyl functional group, which can be a precursor for further transformations.

The table below summarizes these potential palladium-catalyzed cross-coupling strategies for functionalizing the C-8 position.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | C-C | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, BINAP |

| Sonogashira | C-C (alkyne) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI |

| Heck Coupling | C-C (alkene) | Alkene | Pd(OAc)₂ / P(o-tol)₃ |

| Stille Coupling | C-C | Organostannane | Pd(PPh₃)₄ |

This table presents common catalyst systems for the indicated reactions; specific conditions would require experimental optimization.

The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent, with specific conditions needing to be optimized for the 8-chloroquinoline-5-sulfonyl chloride substrate. sigmaaldrich.comnih.gov

Chemical Modifications of the Quinoline Nitrogen Atom for Altered Reactivity Profiles

Modification of the nitrogen atom at the N-1 position of the quinoline ring is a key strategy to alter the electronic properties and reactivity of the entire heterocyclic system. Two primary modifications are the formation of quinoline N-oxides and the alkylation to form quinolinium salts.

Quinoline N-Oxide Formation: The quinoline nitrogen can be oxidized to an N-oxide using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide has profound effects on the molecule's reactivity. The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. This modification significantly activates the C-2 and C-4 positions of the quinoline ring towards both electrophilic and nucleophilic attack. nih.gov

For instance, quinoline N-oxides can undergo direct C-H functionalization at the C-2 position. nih.gov A recently developed method allows for the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides, highlighting the altered reactivity. mdpi.com This enhanced reactivity allows for the introduction of various functional groups at positions that are otherwise unreactive in the parent quinoline.

Alkylation to Form Quinolinium Salts: The quinoline nitrogen can be alkylated using alkyl halides to form quaternary quinolinium salts. nih.gov This quaternization places a permanent positive charge on the nitrogen atom, which dramatically increases the electron-withdrawing nature of the pyridine portion of the ring system. As a result, the entire heterocyclic structure becomes highly electron-deficient. This heightened electron deficiency makes the quinolinium system even more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. However, this modification further deactivates the ring towards electrophilic substitution.

The table below outlines these modifications and their impact on reactivity.

| Modification | Reagent Example | Product | Impact on Quinoline Ring Reactivity |

| N-Oxidation | m-CPBA, H₂O₂ | Quinoline N-oxide | Activates C-2 and C-4 positions for nucleophilic and electrophilic attack; enables C-H activation. nih.gov |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylquinolinium Iodide | Strongly deactivates the ring towards electrophilic attack; strongly activates C-2 and C-4 for nucleophilic attack. nih.gov |

These strategies, by modulating the electronic character of the nitrogen atom, provide a powerful means to control the regioselectivity of subsequent functionalization reactions on the 8-chloroquinoline core.

Applications of 8 Chloroquinoline 5 Sulfonyl Chloride As a Synthetic Building Block

Construction of Structurally Diverse Quinoline-Based Scaffolds

The sulfonyl chloride moiety of 8-chloroquinoline-5-sulfonyl chloride serves as a highly reactive electrophilic site, enabling the facile introduction of a wide variety of substituents onto the quinoline (B57606) framework. This reactivity is most commonly exploited in the synthesis of sulfonamides through reactions with primary and secondary amines. This straightforward yet powerful transformation allows for the generation of a vast number of derivatives with diverse structural and electronic properties.

The reaction of 8-chloroquinoline-5-sulfonyl chloride with an array of amines, including aliphatic, aromatic, and heterocyclic amines, leads to the corresponding N-substituted sulfonamides. The diversity of the final products is dictated by the choice of the amine coupling partner, allowing for the systematic modification of the molecule's steric and electronic profile. For instance, the introduction of bulky aliphatic amines can create sterically hindered environments around the sulfonamide linkage, while the use of electron-rich or electron-deficient anilines can modulate the electronic properties of the entire molecule.

Furthermore, the chloro- and sulfonyl- functionalities on the quinoline ring offer opportunities for subsequent chemical modifications, further expanding the accessible chemical space. The chlorine atom at the 8-position can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions, providing another handle for diversification. This dual reactivity makes 8-chloroquinoline-5-sulfonyl chloride a powerful platform for the construction of complex, polyfunctional quinoline-based scaffolds.

Synthesis of Complex Heterocyclic Systems through Multi-component Reactions and Cycloaddition Chemistry

While direct participation of 8-chloroquinoline-5-sulfonyl chloride in multi-component reactions (MCRs) is not extensively documented, its derivatives are valuable precursors for such transformations. MCRs, such as the Ugi and Passerini reactions, are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.netorganic-chemistry.orgnih.govnih.gov By first converting 8-chloroquinoline-5-sulfonyl chloride into a derivative containing a suitable functional group (e.g., an amine, carboxylic acid, or isocyanide), it can be incorporated into these convergent synthetic strategies.

A more direct application of 8-chloroquinoline-5-sulfonyl chloride derivatives is found in cycloaddition chemistry. Specifically, the synthesis of 1,2,3-triazole-containing quinoline hybrids has been successfully achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The synthetic route involves the initial reaction of 8-chloroquinoline-5-sulfonyl chloride with an acetylene-containing amine to furnish an N-propargyl-8-chloroquinoline-5-sulfonamide. This terminal alkyne can then readily undergo a [3+2] cycloaddition with a variety of organic azides to yield the corresponding 1,4-disubstituted 1,2,3-triazole. This approach allows for the modular construction of complex heterocyclic systems by joining the quinoline sulfonamide and another molecular fragment through a stable triazole linker.

The following table illustrates the synthesis of a triazole derivative from a related 8-methoxyquinoline-5-sulfonyl chloride, highlighting the key reaction steps that are applicable to the 8-chloro analogue.

Table 1: Synthesis of a 1,2,3-Triazole Derivative via Click Chemistry

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 8-Methoxyquinoline-5-sulfonyl chloride, Propargylamine | Triethylamine (B128534), Acetonitrile (B52724) | N-(Prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide |

| 2 | N-(Prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide, Organic Azide (B81097) | Copper(II) sulfate, Sodium ascorbate, DMF/H2O | 1-((1-Substituted)-1H-1,2,3-triazol-4-yl)-N-methyl-8-methoxyquinoline-5-sulfonamide |

Development of Novel Sulfonamide Libraries for Chemical Biology Investigations

The straightforward synthesis of sulfonamides from 8-chloroquinoline-5-sulfonyl chloride, coupled with the vast commercial availability of diverse amines, makes this compound an ideal starting material for the construction of sulfonamide libraries. These libraries, containing a multitude of structurally related compounds, are invaluable tools in chemical biology and drug discovery for the identification of new bioactive molecules.

By systematically reacting 8-chloroquinoline-5-sulfonyl chloride with a pre-selected set of amines, researchers can generate a library of quinoline sulfonamides with a wide range of physicochemical properties. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds with desired biological activity.

For example, libraries of quinoline-based sulfonamides have been synthesized and evaluated for their anticancer and antibacterial activities. nih.gov The screening of these libraries has led to the identification of lead compounds with potent biological effects. Subsequent structure-activity relationship (SAR) studies, which involve the synthesis and testing of further analogues, can then be performed to optimize the activity and selectivity of the initial hits. The modular nature of the synthesis, starting from 8-chloroquinoline-5-sulfonyl chloride, greatly facilitates this optimization process.

Design and Synthesis of Advanced Organic Materials Precursors with Quinoline Substructures

The quinoline scaffold is a known component in the design of functional organic materials, particularly in the field of optoelectronics. Derivatives of 8-hydroxyquinoline (B1678124), for instance, are widely used as electron-transporting and light-emitting materials in organic light-emitting diodes (OLEDs). They are also utilized as fluorescent chemosensors for the detection of metal ions.

While the direct application of 8-chloroquinoline-5-sulfonyl chloride in this context is not as prevalent, its reactive nature makes it a promising precursor for the synthesis of novel organic materials. The sulfonyl chloride group can be used to introduce the quinoline moiety into larger molecular architectures, such as polymers or dendrimers, or to attach specific functional groups that tune the material's optical and electronic properties.

For instance, reaction of 8-chloroquinoline-5-sulfonyl chloride with fluorescent amines or phenols could lead to the synthesis of novel dyes and fluorescent probes. The resulting sulfonamides or sulfonate esters may exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which are desirable for applications in sensing and imaging. Furthermore, the incorporation of the rigid and electron-deficient quinoline ring system can influence the packing and charge-transport properties of organic materials, making 8-chloroquinoline-5-sulfonyl chloride a potentially valuable building block for the development of new organic semiconductors. The synthesis of azo dyes from 8-hydroxyquinoline derivatives further underscores the potential of the quinoline core in the creation of colored and functional materials. derpharmachemica.com

Advanced Theoretical and Computational Investigations of 8 Chloroquinoline 5 Sulfonyl Chloride

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 8-Chloroquinoline-5-sulfonyl chloride. These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Once the geometry is optimized, further analysis can reveal the distribution of electrons and the nature of chemical bonds. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. dntb.gov.ua

The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For 8-Chloroquinoline-5-sulfonyl chloride, the MEP would highlight the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a prime target for nucleophilic attack. Conversely, the nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the sulfonyl group would be identified as nucleophilic sites. dntb.gov.ua

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.8 D |

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis for Nucleophilic Substitution)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 8-Chloroquinoline-5-sulfonyl chloride, a key reaction is nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. Theoretical calculations can map out the entire reaction pathway, identifying transition states and any intermediates.

Two primary mechanisms are typically considered for nucleophilic substitution at a sulfonyl sulfur center:

A concerted SN2-like mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This is a single-step process that proceeds through a single transition state.

A stepwise addition-elimination (A-E) mechanism: This pathway involves the initial formation of an unstable trigonal bipyramidal intermediate, known as a sulfurane. mdpi.com This intermediate then collapses with the departure of the leaving group. This is a two-step process with two transition states.

By calculating the energy profiles for both potential pathways, researchers can determine which is more favorable. Transition state analysis involves locating the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational studies on analogous arenesulfonyl chlorides have shown that both mechanisms are possible, with the preferred pathway often depending on the specific reactants and conditions. mdpi.com

| Reaction Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|

| Concerted SN2-like | 18.5 |

| Stepwise Addition-Elimination (A-E) | 22.1 |

Spectroscopic Property Prediction and Comparative Analysis with Experimental Data for Analogous Compounds

Computational methods can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For 8-Chloroquinoline-5-sulfonyl chloride, key predicted vibrations would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, the S-Cl stretch, and various vibrations associated with the quinoline ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus.

Since experimental data for 8-Chloroquinoline-5-sulfonyl chloride is not widely available, these predicted spectra can be compared with experimental data for closely related, well-characterized analogs like 8-quinolinesulfonyl chloride. nist.gov A strong correlation between the predicted spectrum for the target molecule and the experimental spectrum of an analog lends confidence to the computational model and aids in the structural assignment.

| Functional Group Vibration | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| S=O Asymmetric Stretch | 1385 | 1370-1400 |

| S=O Symmetric Stretch | 1190 | 1170-1200 |

| Quinoline C=N Stretch | 1610 | 1590-1620 |

| C-Cl Stretch (Aromatic) | 1080 | 1070-1090 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations model the behavior of molecules over time. mdpi.com MD simulations are used to explore the conformational flexibility of 8-Chloroquinoline-5-sulfonyl chloride and its interactions with solvent molecules. chemrxiv.org

Conformational Analysis: The quinoline ring is rigid, but there is rotational freedom around the C-S single bond connecting the ring to the sulfonyl chloride group. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.

Solvent Interactions: MD simulations typically place the molecule of interest in a box filled with explicit solvent molecules (e.g., water, acetonitrile (B52724), or dimethylformamide). The simulation then tracks the movements and interactions of all atoms over time. This allows for the study of solvation effects, such as the formation of hydrogen bonds and how the solvent shell influences the molecule's conformation and reactivity. The choice of an appropriate force field (e.g., AMBER, OPLS, CHARMM) is critical for obtaining accurate results in MD simulations. mdpi.comua.pt

| Parameter | Value/Type |

|---|---|

| Force Field | OPLS/AMBER |

| Solvent Model | TIP3P (Water) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Future Research Trajectories for 8 Chloroquinoline 5 Sulfonyl Chloride

Exploration of Unconventional Synthetic Methodologies and Sustainable Production Routes

Future research will likely focus on moving beyond traditional synthesis methods for quinoline (B57606) sulfonyl chlorides, targeting greener and more efficient production. Conventional methods often rely on harsh reagents like chlorosulfonic acid and thionyl chloride, which present environmental and safety challenges. nih.govgoogle.com The development of sustainable alternatives is a key objective.

Unconventional synthetic approaches that merit exploration include:

Mechanochemical Synthesis: This solvent-free technique, which uses mechanical force to induce chemical reactions, offers a greener alternative to traditional solvent-based methods. researchgate.net An iodine-mediated mechanochemical process has been successfully used for the synthesis of multi-substituted quinoline derivatives and could be adapted for sulfonyl chloride derivatives. researchgate.net

Metal-Free Catalysis: The use of non-metal catalysts, such as iodine, can facilitate reactions like the three-component synthesis of quinolines from methyl ketones, arylamines, and α-ketoesters, reducing reliance on potentially toxic and expensive transition metals. nih.gov

Aqueous Process Chemistry: Developing synthetic routes in water is a primary goal of green chemistry. An aqueous process for preparing aryl sulfonyl chlorides via the oxidation of disulfides with chlorine in aqueous hydrochloric acid has shown success for a range of substrates, with products often precipitating directly from the reaction mixture in high purity. acs.org This approach could mitigate the hydrolysis sensitivity of the sulfonyl chloride group. acs.org

Novel Chlorosulfonation Reagents: Research into milder and more selective chlorosulfonating agents could provide significant benefits. One promising method involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and easily prepared. organic-chemistry.org This process is operationally simple, scalable, and avoids hazardous reagents like chlorine gas, with the byproduct succinimide (B58015) being recyclable. organic-chemistry.org

| Synthetic Approach | Key Features | Potential Advantages for 8-Chloroquinoline-5-sulfonyl Chloride |

| Mechanochemistry | Solvent-free, uses mechanical force. | Reduced solvent waste, potentially improved reaction rates and yields. researchgate.net |

| Metal-Free Catalysis | Avoids transition metal catalysts. | Lower cost, reduced toxicity, and easier purification. nih.gov |

| Aqueous Synthesis | Uses water as the reaction solvent. | Significant environmental benefits, improved safety, potential for direct product precipitation. acs.org |

| Novel Reagents (e.g., NCS) | Utilizes milder, safer reagents. | Avoids harsh conditions and toxic reagents, allows for recycling of byproducts. organic-chemistry.org |

Diversification of Derivatization Pathways and Chemical Space Exploration through Combinatorial Synthesis

The reactive sulfonyl chloride moiety is an excellent handle for derivatization, most commonly through reactions with primary and secondary amines to form a diverse range of sulfonamides. nih.govmdpi.commdpi.com Future work will focus on systematically exploring this chemical space to generate large libraries of novel compounds for biological screening and materials science applications.

Combinatorial chemistry is a powerful tool for this purpose, enabling the rapid synthesis of a multitude of derivatives from a common scaffold. nih.gov The "one-bead one-compound" (OBOC) method, for instance, allows for the creation of hundreds of thousands of compounds on solid supports for high-throughput screening. nih.gov By reacting 8-chloroquinoline-5-sulfonyl chloride with a diverse set of amine building blocks in a combinatorial fashion, vast libraries of novel sulfonamides can be generated.

Key strategies for diversification include:

Multicomponent Reactions (MCRs): MCRs construct complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. rsc.org Designing MCRs that incorporate 8-chloroquinoline-5-sulfonyl chloride would rapidly introduce significant structural diversity.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction. mdpi.com Derivatives of 8-chloroquinoline-5-sulfonyl chloride containing either an azide (B81097) or an alkyne can be readily coupled with a wide array of complementary building blocks to create complex hybrid molecules, such as quinoline-sulfonamide-triazole systems. nih.govmdpi.com

Post-Derivatization Modification: The chloro-substituent at the 8-position offers a secondary site for modification. Palladium-catalyzed cross-coupling reactions, for example, could be employed after the formation of the sulfonamide linkage to further functionalize the quinoline core, dramatically expanding the accessible chemical space. worktribe.com

This systematic exploration will generate novel molecular entities with potentially unique biological activities or material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Derivatization

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement for the synthesis and derivatization of compounds like 8-chloroquinoline-5-sulfonyl chloride. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.comacs.orgrsc.org

Chlorosulfonation reactions are often highly exothermic and use hazardous reagents, making them ideal candidates for flow chemistry, which improves safety by minimizing the volume of reactive material at any given time. mdpi.comrsc.org An automated continuous system using continuous stirred-tank reactors (CSTRs) has been developed for the production of aryl sulfonyl chlorides, demonstrating significant improvements in process consistency and yield. mdpi.com

For derivatization, flow platforms can be "telescoped," allowing multiple reaction steps to be performed sequentially without isolating intermediates. acs.org For example, the synthesis of 4-functionalized 7-chloroquinolines has been efficiently conducted in a flow system, where a magnesium-halogen exchange was followed immediately by quenching with an electrophile in a second reactor coil. worktribe.com This approach significantly reduces reaction times and simplifies workup procedures. worktribe.com

The integration of automated platforms with flow reactors enables high-throughput synthesis and optimization. Automated feedback loops can control pumps and reactors based on real-time data from gravimetric balances and other sensors, ensuring process reliability. mdpi.com This combination of flow chemistry and automation will be instrumental in rapidly synthesizing and screening libraries of 8-chloroquinoline-5-sulfonyl chloride derivatives, accelerating the discovery of new lead compounds.

| Technology | Application to 8-Chloroquinoline-5-sulfonyl Chloride | Key Advantages |

| Flow Chemistry | Synthesis of the core compound and subsequent derivatization reactions. | Enhanced safety for exothermic reactions, precise control over temperature and time, improved scalability, and higher yields. mdpi.comrsc.org |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | Increased efficiency, process consistency, and reliability; enables rapid optimization of reaction conditions. mdpi.com |

| Telescoped Synthesis | Multi-step derivatization without intermediate isolation. | Reduced reaction times, simplified purification, and increased overall process efficiency. acs.org |

Interdisciplinary Research with Advanced Materials Science and Catalysis, Leveraging the Unique Halogenated Quinoline Sulfonyl Chloride Architecture

The distinct structural features of 8-chloroquinoline-5-sulfonyl chloride make it a compelling candidate for interdisciplinary research, particularly in materials science and catalysis. The quinoline ring system is known for its electronic and photophysical properties, while the sulfonyl and chloro groups provide handles for tuning these properties and coordinating to metal centers.

Advanced Materials Science: 8-Hydroxyquinoline (B1678124) derivatives are well-known for their use as electron carriers and fluorescent chemosensors in organic light-emitting diodes (OLEDs). nih.gov The sulfonamide derivatives of 8-chloroquinoline (B1195068) could be explored for similar applications. The presence of the electron-withdrawing sulfonyl group and the heavy chlorine atom can modulate the electronic energy levels and promote intersystem crossing, potentially leading to novel phosphorescent materials for next-generation displays and lighting.

Catalysis: Quinoline-based ligands are frequently used in coordination chemistry and catalysis. researchgate.net Sulfonamide derivatives of 8-chloroquinoline can act as bidentate ligands, coordinating to transition metals through the quinoline nitrogen and an oxygen atom of the sulfonyl group. These metal complexes could be investigated as catalysts for a variety of organic transformations. For instance, cobalt(II) complexes containing 5-chloroquinolin-8-olate ligands have been shown to catalyze oligomerization reactions. researchgate.net The electronic properties of the catalyst could be systematically tuned by varying the substituent on the sulfonamide nitrogen, allowing for the optimization of catalytic activity and selectivity.

The unique combination of a halogen atom (a site for cross-coupling), a versatile sulfonyl chloride handle (for derivatization and metal coordination), and the electronically active quinoline core provides a rich platform for designing functional molecules for diverse and advanced applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.